2H-benzotriazole;formaldehyde;2-methylundecan-2-amine
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Overview
Description
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine is a complex organic compound that combines the properties of benzotriazole, formaldehyde, and a long-chain amine. Benzotriazole is known for its role as a corrosion inhibitor, while formaldehyde is a versatile building block in organic synthesis. The addition of 2-methylundecan-2-amine introduces a long alkyl chain, which can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine typically involves the reaction of benzotriazole with formaldehyde and 2-methylundecan-2-amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Moderate temperatures (50-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or amides.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The formaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation: Oxides or amides
Reduction: Reduced benzotriazole derivatives
Substitution: Substituted benzotriazole derivatives
Scientific Research Applications
2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor and in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine involves its interaction with various molecular targets:
Benzotriazole: Acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Formaldehyde: Functions as a cross-linking agent, stabilizing the structure of polymers and other materials.
2-Methylundecan-2-amine: Enhances the solubility and reactivity of the compound, allowing it to interact with a broader range of substrates.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its corrosion inhibition properties.
Formaldehyde: Widely used in organic synthesis and industrial applications.
2-Methylundecan-2-amine: A long-chain amine with applications in surfactants and other chemical formulations.
Uniqueness
The combination of these three components in 2H-benzotriazole; formaldehyde; 2-methylundecan-2-amine results in a compound with unique properties, such as enhanced solubility, reactivity, and stability. This makes it particularly valuable in applications requiring a combination of these attributes.
Biological Activity
2H-benzotriazole;formaldehyde;2-methylundecan-2-amine, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and biological implications, drawing on various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the molecular formula C19H34N4O and is characterized by its benzotriazole core, which is known for its versatile reactivity and biological significance. The presence of formaldehyde and a branched amine structure enhances its potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole derivatives with formaldehyde in the presence of suitable amines. The process often employs conditions that promote nucleophilic substitution, leading to the formation of the desired product with high yields.
Antimicrobial Properties
Benzotriazole derivatives are recognized for their antimicrobial activities. Studies have shown that compounds related to 2H-benzotriazole exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, a series of benzotriazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Compound Type | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Benzotriazole Derivatives | 12.5 - 25 | MRSA |
Benzimidazole Analogues | 12.5 - 25 | Escherichia coli |
Antiviral Activity
Recent research has highlighted the antiviral potential of benzotriazole derivatives. For example, certain synthesized compounds exhibited protective effects against viral infections, such as coxsackievirus B5 (CVB5), showing promise as antiviral agents . The structure-activity relationship (SAR) indicates that modifications in the benzotriazole ring can enhance antiviral efficacy.
Antitumor Effects
The antitumor properties of benzotriazole derivatives have also been investigated. A study reported that specific compounds demonstrated cytotoxic effects on various tumor cell lines, with IC50 values indicating significant activity . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.
Case Studies
- Antibacterial Activity Against MRSA : A study evaluated a series of benzotriazole derivatives against MRSA strains, revealing that modifications in substituents significantly influenced their antibacterial potency.
- Antiviral Screening : In a screening of synthesized benzotriazole compounds against a panel of viruses, several showed promising antiviral activity with low cytotoxicity levels, suggesting their potential as therapeutic agents .
- Antitumor Efficacy : Compounds derived from benzotriazole were tested for their ability to inhibit tumor growth in vitro and in vivo models, showing significant promise for further development as anticancer drugs .
Properties
Molecular Formula |
C19H34N4O |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2H-benzotriazole;formaldehyde;2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N.C6H5N3.CH2O/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-4-6-5(3-1)7-9-8-6;1-2/h4-11,13H2,1-3H3;1-4H,(H,7,8,9);1H2 |
InChI Key |
CEJWLESWBURBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)N.C=O.C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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